2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate typically involves the condensation of appropriate aldehydes and ketones under specific conditions. One common method is the aldol condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares the methoxyphenyl group and has applications in green chemistry and pharmaceutical research.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Similar in structure, this compound is used in studies involving molecular docking and binding affinities.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other methoxyphenyl derivatives and contributes to its versatility in various applications.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] (4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5? |
InChI Key |
XIUJSNTXEPQAQW-IBYIBGDMSA-N |
Isomeric SMILES |
C/C=C/C=CC(=O)OCC(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
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